molecular formula C21H22N4O2 B11079375 1-{4-[(E)-phenyldiazenyl]phenyl}-3-(piperidin-1-yl)pyrrolidine-2,5-dione CAS No. 634176-51-5

1-{4-[(E)-phenyldiazenyl]phenyl}-3-(piperidin-1-yl)pyrrolidine-2,5-dione

Cat. No.: B11079375
CAS No.: 634176-51-5
M. Wt: 362.4 g/mol
InChI Key: JPUMCENUJLXZOP-UHFFFAOYSA-N
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Description

1-{4-[(E)-phenyldiazenyl]phenyl}-3-(piperidin-1-yl)pyrrolidine-2,5-dione is a complex organic compound that features a unique combination of functional groups, including a phenyldiazenyl group, a piperidinyl group, and a pyrrolidine-2,5-dione moiety. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical reactivity.

Preparation Methods

The synthesis of 1-{4-[(E)-phenyldiazenyl]phenyl}-3-(piperidin-1-yl)pyrrolidine-2,5-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Industrial production methods for this compound would likely involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

1-{4-[(E)-phenyldiazenyl]phenyl}-3-(piperidin-1-yl)pyrrolidine-2,5-dione undergoes various types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used, but they generally involve modifications to the functional groups present in the compound.

Scientific Research Applications

1-{4-[(E)-phenyldiazenyl]phenyl}-3-(piperidin-1-yl)pyrrolidine-2,5-dione has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-{4-[(E)-phenyldiazenyl]phenyl}-3-(piperidin-1-yl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound’s biological effects are primarily mediated through its ability to bind to and modulate the activity of enzymes and receptors involved in key cellular processes. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity .

Comparison with Similar Compounds

1-{4-[(E)-phenyldiazenyl]phenyl}-3-(piperidin-1-yl)pyrrolidine-2,5-dione can be compared with other similar compounds, such as:

    Pyrrolidine-2,5-dione Derivatives: These compounds share the pyrrolidine-2,5-dione moiety and exhibit similar chemical reactivity and biological activities.

    Piperidine Derivatives: Compounds containing the piperidine moiety are widely studied for their pharmacological properties and are used in the development of various drugs.

    Phenyldiazenyl Compounds:

The uniqueness of this compound lies in its combination of these functional groups, which imparts distinct chemical and biological properties that are not observed in the individual components.

Properties

CAS No.

634176-51-5

Molecular Formula

C21H22N4O2

Molecular Weight

362.4 g/mol

IUPAC Name

1-(4-phenyldiazenylphenyl)-3-piperidin-1-ylpyrrolidine-2,5-dione

InChI

InChI=1S/C21H22N4O2/c26-20-15-19(24-13-5-2-6-14-24)21(27)25(20)18-11-9-17(10-12-18)23-22-16-7-3-1-4-8-16/h1,3-4,7-12,19H,2,5-6,13-15H2

InChI Key

JPUMCENUJLXZOP-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2CC(=O)N(C2=O)C3=CC=C(C=C3)N=NC4=CC=CC=C4

Origin of Product

United States

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